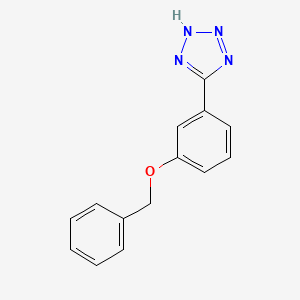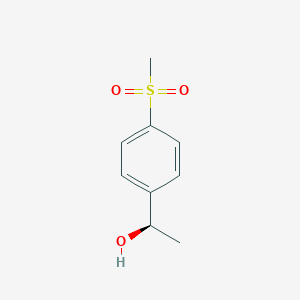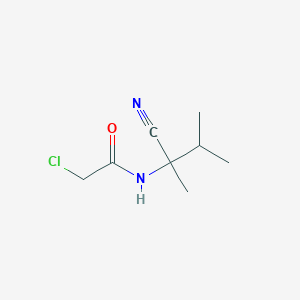
N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 720706-16-1 . It has a molecular weight of 234.3 . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-(4-phenyl-1-piperazinyl)ethanimidamide .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study reported a yield of 57% with a melting point of 162–165 °C . The compound was characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 . This indicates the presence of a phenylpiperazinyl group attached to an ethanimidamide group via a hydroxy linkage.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Scientific Research Applications
Synthesis and Complex Formation
- A study by Canpolat and Kaya (2005) details the synthesis of N'-hydroxy-2-(hydroxyimino)ethanimidamide derivatives and their ability to form mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized using a variety of techniques, revealing insights into their structural properties and potential applications in coordination chemistry (Canpolat & Kaya, 2005).
Antimicrobial and Antituberculosis Activities
- Research by Waisser et al. (2007) investigated the antimycobacterial activity of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates against Mycobacterium kansasii and Mycobacterium avium. The study identified compounds with significant activity against these pathogenic strains, offering a foundation for the development of new antimycobacterial agents (Waisser et al., 2007).
Pharmacological Evaluation
- A novel 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide compound was synthesized and evaluated by Nayak et al. (2014) for its antioxidant, analgesic, and anti-inflammatory activities. This study demonstrated the compound's potential as a pharmacological agent with multiple therapeutic effects (Nayak et al., 2014).
Antitumor Activity
- Nagarapu et al. (2011) synthesized (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives and evaluated their antitumor activity. The study found that one of the synthesized compounds exhibited significant efficacy in inhibiting tumor cell growth, highlighting the potential of these compounds in cancer therapy (Nagarapu et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide are currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide . These factors include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is stored at room temperature, indicating its stability under these conditions .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide' involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "2-(4-phenylpiperazin-1-yl)ethanamine", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Dissolve 2-(4-phenylpiperazin-1-yl)ethanamine and N-hydroxysuccinimide (NHS) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure 'N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide'." ] } | |
CAS No. |
720706-16-1 |
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,13,14) |
InChI Key |
TZUXXQXVGHTXSL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=C2 |
SMILES |
C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


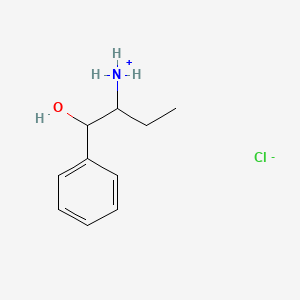
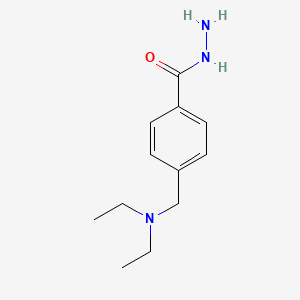
![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)
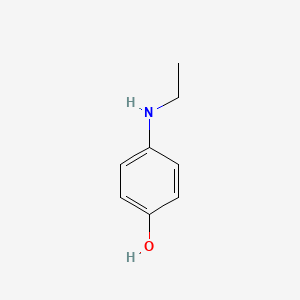


![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)

![3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3340524.png)
